2-isobutyl-4-methyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(2-methylpropyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8(2)7-11-13-10-6-4-5-9(3)12(10)14-11/h4-6,8H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQXQIRKVMGZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization Techniques for 2 Isobutyl 4 Methyl 1h Benzo D Imidazole Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the molecular structure by probing the magnetic properties of atomic nuclei.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Skeleton Assignment
One-dimensional NMR provides fundamental information about the chemical environment of protons (¹H) and carbons (¹³C) within a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-isobutyl-4-methyl-1H-benzo[d]imidazole is expected to show distinct signals corresponding to each unique proton. The aromatic protons on the benzene (B151609) ring will typically appear in the downfield region (δ 7.0-7.6 ppm). The isobutyl group will exhibit characteristic signals: a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the imidazole (B134444) ring. The methyl group attached to the benzene ring would appear as a singlet. A broad singlet, characteristic of the N-H proton, is also anticipated, though its chemical shift can be highly variable depending on solvent and concentration. ias.ac.inrsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For benzimidazole (B57391) analogues, the carbon atom at the C2 position is significantly deshielded, with signals appearing downfield (δ > 150 ppm). ias.ac.inrsc.orgmdpi.com Aromatic carbons resonate in the δ 110-140 ppm range. The aliphatic carbons of the isobutyl and methyl substituents will appear in the upfield region of the spectrum. Due to rapid proton exchange on the nitrogen atoms at room temperature, a phenomenon known as tautomerism can render pairs of carbons in the benzene portion of the molecule magnetically equivalent, leading to fewer signals than expected for a static structure. beilstein-journals.orgnih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data extrapolated from known 2-alkyl-benzimidazole analogues. ias.ac.inrsc.org
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Isobutyl -CH₂- | Doublet | ~35-40 |
| Isobutyl -CH- | Multiplet | ~28-32 |
| Isobutyl -CH₃ (x2) | Doublet | ~22 |
| Benzene -CH₃ | Singlet | ~15-20 |
| Aromatic C-H | Multiplet (7.0-7.6) | ~110-125 |
| Aromatic Quaternary C | - | ~130-145 |
| Imidazole C2 | - | ~155-160 |
| N-H | Broad Singlet (variable) | - |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
2D NMR experiments are indispensable for unambiguously assigning complex structures by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent protons within the isobutyl group and between neighboring protons on the aromatic ring, confirming their connectivity. researchgate.netscience.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons to which they are attached. researchgate.netscience.govyoutube.com This technique is crucial for definitively assigning the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. researchgate.netscience.govyoutube.com This is particularly useful for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule, such as linking the isobutyl group's protons to the C2 carbon of the imidazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netscience.gov This can help confirm stereochemical assignments and the spatial arrangement of substituents, for instance, by showing a correlation between the C4-methyl protons and the H5 proton on the aromatic ring.
Advanced NMR Applications for Tautomeric Analysis and Dynamic Structural Features
N-unsubstituted benzimidazoles exist as a dynamic equilibrium of two rapidly interconverting tautomers due to the migration of a proton between the two nitrogen atoms (N1 and N3). beilstein-journals.orgnih.govbeilstein-journals.org This prototropic tautomerism significantly impacts NMR spectra recorded in solution. beilstein-journals.orgnih.gov
At room temperature, the exchange is typically fast on the NMR timescale, resulting in a time-averaged spectrum. nih.gov This leads to the magnetic equivalence of carbons C4/C7 and C5/C6, simplifying the spectrum. beilstein-journals.orgnih.gov Advanced NMR techniques can be employed to study this dynamic behavior:
Variable-Temperature (VT) NMR: By lowering the temperature, the rate of tautomeric exchange can be slowed. researchgate.net If the exchange becomes slow enough on the NMR timescale (the slow exchange regime), separate signals for each of the two distinct tautomers may be observed, allowing for their individual characterization. nih.govresearchgate.net
Solid-State NMR (CPMAS): In the solid state, molecular motion and intermolecular proton exchange are restricted. Solid-state NMR spectra often show "blocked tautomerism," where the molecule exists in a single, static form, revealing the non-symmetrical nature of the benzimidazole ring and allowing for the unambiguous assignment of all carbon signals. beilstein-journals.orgnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry can measure the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This allows for the determination of the precise elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₁₂H₁₆N₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass to the theoretically calculated mass. ias.ac.inrsc.org
Calculated Exact Mass for [M+H]⁺ of C₁₂H₁₆N₂: 189.1386
Experimental Finding: An experimental value very close to the calculated mass would confirm the molecular formula.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present.
The IR spectrum of this compound would display several characteristic absorption bands:
N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl and methyl groups are observed just below 3000 cm⁻¹.
C=N and C=C Stretches: The stretching vibrations of the C=N bond of the imidazole ring and the C=C bonds of the benzene ring are expected in the 1450-1630 cm⁻¹ region. ias.ac.in
C-H Bends: Bending vibrations for the aliphatic groups will be present in the 1370-1450 cm⁻¹ range.
Table 2: Characteristic IR Absorption Frequencies for this compound Data based on known benzimidazole analogues. ias.ac.inmdpi.comresearchgate.net
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H | Stretch | 3100 - 3500 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| C=N / C=C | Stretch | 1450 - 1630 |
| Aliphatic C-H | Bend | 1370 - 1450 |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination
Single-crystal X-ray diffraction (SC-XRD) stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the context of this compound analogues, SC-XRD provides precise insights into the molecular structure, including the crystal system, space group, molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
The initial step in SC-XRD analysis involves the determination of the crystal system and space group, which define the symmetry of the crystal lattice. Benzimidazole derivatives have been observed to crystallize in various crystal systems, with the monoclinic and triclinic systems being common.
For instance, a study of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, an analogue, revealed that it crystallizes in the monoclinic system with the space group P21/c mdpi.com. Another example, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate, was found to belong to the triclinic system with a P-1 space group mdpi.com. The specific crystal system and space group are crucial for understanding the packing of molecules in the solid state.
The table below presents crystallographic data for a selection of benzimidazole analogues.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate mdpi.com | Monoclinic | P21/c | 11.124(2) | 7.688(2) | 19.986(2) | 98.99(1) | 1688.3(5) | 4 |
| 2-((1H-benzo[d]imidazol-2-ylimino)methyl)-4,6-di-tert-butylphenol researchgate.net | Monoclinic | P21/c | 18.4984(4) | 11.4221(3) | 9.79600(19) | 90.9652(19) | 2069.51(8) | 4 |
| Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate nih.gov | Monoclinic | P21/n | - | - | - | - | - | 4 |
| 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate mdpi.com | Triclinic | P-1 | - | - | - | - | - | - |
SC-XRD analysis provides precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For benzimidazole analogues, the planarity of the benzimidazole ring system is a key feature. The substituent at the 2-position, such as an isobutyl group, and any substituents on the benzene ring, like a methyl group, will adopt specific conformations relative to the core ring system.
In the case of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, all rings within the structure were found to be flat mdpi.com. The dihedral angle between the benzimidazole rings was reported as 1.2(2)°, while the angle between the benzimidazole and phenyl rings was 81.4(1)° mdpi.com. For another analogue, the bond lengths for C8–C10 and C10–C11 were determined to be 1.389(2) Å and 1.382(2) Å, respectively mdpi.com. The bond angle of C8–C10–C11 was found to be 130.62(13)° mdpi.com. These precise geometric parameters are invaluable for understanding the steric and electronic effects of various substituents on the benzimidazole scaffold.
The following table summarizes selected bond lengths and angles for a benzimidazole analogue.
| Compound | Bond/Angle | Experimental Value |
| 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate mdpi.com | C8–C10 (Å) | 1.389(2) |
| C10–C11 (Å) | 1.382(2) | |
| C8–C10–C11 (°) | 130.62(13) |
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. For benzimidazole derivatives, hydrogen bonding involving the N-H of the imidazole ring is a predominant interaction. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors.
In the crystal structure of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, both the benzimidazole and water molecules participate as hydrogen bond donors and acceptors mdpi.com. O–H···N and N–H···O interactions lead to the formation of an infinite chain motif along the b-axis mdpi.com. Similarly, the crystal structure of 2-(1-Naphthylmethyl)-1H-benzo[d]imidazole is primarily stabilized by an intermolecular N—H⋯N hydrogen bond researchgate.net. The study of these interactions is crucial for understanding the physical properties of the solid material and for crystal engineering.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity. For this compound and its analogues, elemental analysis provides a confirmation of the expected stoichiometric composition.
The results of elemental analysis are typically presented as the percentage of each element found experimentally, which are then compared to the calculated theoretical values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct structure and purity of the compound.
Below is a table showing elemental analysis data for some benzimidazole derivatives.
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
| Benzimidazole nih.gov | C₇H₆N₂ | C | 71.17 | - |
| H | 5.12 | - | ||
| N | 23.71 | - | ||
| (E)-2-methyl-4-(2-(((4-chlorophenyl)imino)methyl)-1H-benzimidazol-1-yl)butan-2-ol mdpi.com | C₁₉H₂₀ClN₃O | C | 66.76 | 66.87 |
| H | 5.90 | 5.79 | ||
| N | 12.29 | 12.35 | ||
| (E)-2-methyl-4-(2-(((3-nitrophenyl)imino)methyl)-1H-benzimidazol-1-yl)butan-2-ol mdpi.com | C₁₉H₂₀N₄O₃ | C | 64.76 | 64.85 |
| H | 5.72 | 5.81 | ||
| N | 15.90 | 15.78 | ||
| 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate mdpi.com | C₁₉H₂₀N₂O·H₂O | C | 73.52 | 73.71 |
| H | 7.14 | 7.01 | ||
| N | 9.03 | 9.39 | ||
| 4-(1H-benzo[d]imidazole-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine mdpi.com | C₁₅H₁₂N₆ | C | 65.21 | - |
| H | 4.38 | - | ||
| N | 30.42 | - |
Computational and Theoretical Investigations of 2 Isobutyl 4 Methyl 1h Benzo D Imidazole and Its Structural Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are instrumental in predicting the behavior of molecules. For 2-isobutyl-4-methyl-1H-benzo[d]imidazole, these methods can reveal details about its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries to their lowest energy state and calculating the thermodynamic properties of compounds. nih.govresearchgate.net For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformation. These calculations are foundational for all other computational analyses, as an accurate molecular geometry is crucial for reliable predictions of electronic and spectroscopic properties. nih.govmdpi.com
The optimized structure of this compound would be determined by finding the minimum energy conformation, taking into account the rotational freedom of the isobutyl group. The energetics of the molecule, including its total energy and heat of formation, can also be computed, providing insights into its thermodynamic stability.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net A popular and widely used functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This functional is known to provide a good balance between accuracy and computational cost.
For the basis set, a common choice for molecules of this size is the 6-311G(d,p) or a larger set like 6-311++G(d,p). researchgate.netnih.gov These Pople-style basis sets are split-valence and include polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonds and non-covalent interactions. The selection of an appropriate functional and basis set is a critical step in ensuring that the computational predictions are reliable and in good agreement with experimental data. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. pku.edu.cn
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.20 |
| ELUMO | -0.85 |
| Energy Gap (ΔE) | 5.35 |
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
| Descriptor | Calculated Value |
|---|---|
| Electronegativity (χ) | 3.525 eV |
| Chemical Hardness (η) | 2.675 eV |
| Chemical Softness (S) | 0.374 eV-1 |
| Electrophilicity Index (ω) | 2.321 eV |
| Dipole Moment (μ) | 3.45 D |
Computational methods can accurately predict spectroscopic parameters, which can be compared with experimental data for structural validation. nih.gov
FT-IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov By comparing the calculated FT-IR spectrum with the experimental one, the vibrational assignments can be confirmed. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard reference, such as tetramethylsilane (TMS). bohrium.com Both 1H and 13C NMR chemical shifts can be predicted, providing valuable information for the structural elucidation of this compound. researchgate.netsemanticscholar.org
| Spectroscopic Technique | Predicted Key Signals |
|---|---|
| FT-IR (cm-1) | ~3400 (N-H stretch), ~2960 (C-H stretch, isobutyl), ~1620 (C=N stretch), ~1450 (C=C stretch, aromatic) |
| 1H NMR (ppm) | ~12.5 (N-H), ~7.0-7.5 (aromatic-H), ~2.8 (CH2, isobutyl), ~2.5 (CH3, methyl), ~1.0 (CH3, isobutyl) |
| 13C NMR (ppm) | ~155 (C=N), ~130-140 (aromatic-C), ~110-120 (aromatic-C), ~38 (CH2, isobutyl), ~28 (CH, isobutyl), ~22 (CH3, isobutyl), ~17 (CH3, methyl) |
Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. nih.govrsc.org The MESP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.
Red regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These regions are typically found around electronegative atoms like nitrogen. nih.gov
Blue regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack. These regions are often located around hydrogen atoms attached to heteroatoms. nih.gov
Green regions: Represent areas of neutral or near-zero potential.
For this compound, the MESP surface would likely show a negative potential around the nitrogen atoms of the imidazole (B134444) ring, indicating these are the primary sites for electrophilic interactions. The hydrogen atom on the imidazole nitrogen would be a region of positive potential. This analysis provides a visual representation of the molecule's reactivity and its potential for intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions
Computational investigations utilizing Natural Bond Orbital (NBO) analysis for this compound are not extensively available in the current body of published scientific literature. NBO analysis is a powerful theoretical method used to study intramolecular charge transfer (ICT) and the underlying donor-acceptor interactions that stabilize a molecular system. This analysis provides a quantitative description of bonding in terms of localized electron-pair bonding units (Lewis structures) and the delocalization of electron density from filled Lewis-type orbitals (donors) into empty non-Lewis-type orbitals (acceptors).
Molecular Modeling and Simulation Studies
Molecular Docking for Ligand-Biomolecule Binding Predictions (e.g., protein active sites, DNA)
Specific molecular docking studies for this compound are not prominently featured in the accessible scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule ligand with the active site of a biological macromolecule, such as a protein or DNA.
For a molecule like this compound, hypothetical docking studies could explore its potential to bind to various therapeutic targets. The benzimidazole (B57391) scaffold is a common motif in many biologically active compounds, and its derivatives have been shown to interact with a range of biomolecules. For instance, docking simulations could be employed to investigate the binding of this compound to the active sites of enzymes, where it might act as an inhibitor. The isobutyl and methyl groups would play a significant role in the binding specificity and affinity, potentially occupying hydrophobic pockets within the active site. Similarly, its potential to interact with DNA could be assessed, for example, by predicting its ability to intercalate between base pairs or bind to the minor groove. The outcomes of such studies, typically reported as binding energies and visualized as binding poses, would provide valuable insights into the potential biological activity of this compound.
Molecular Dynamics (MD) Simulations for Stability and Conformational Behavior of Ligand-Biomolecule Complexes
There is a notable absence of published molecular dynamics (MD) simulation studies specifically focused on this compound and its complexes with biomolecules. MD simulation is a computational method that analyzes the physical movements of atoms and molecules over time, providing detailed information on the dynamic behavior of a system. In the context of drug discovery, MD simulations are invaluable for assessing the stability of a ligand-biomolecule complex predicted by molecular docking and for exploring the conformational changes that may occur upon binding.
If MD simulations were to be performed on a complex of this compound with a biological target, the primary goal would be to evaluate the stability of the interactions over a simulated period. Key parameters such as root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular hydrogen bonds would be monitored. These analyses would reveal whether the initial docked pose is maintained and provide insights into the flexibility of the ligand and the protein's active site. Such simulations could also elucidate the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy.
Prediction of Molecular Descriptors Relevant to Biological Activity and Pharmaceutical Profile
Drug-Likeness Assessment (e.g., Lipinski's Rule of Five, Veber Rules)
To provide a hypothetical assessment, one would first need to calculate the relevant molecular properties of this compound. Lipinski's Rule of Five evaluates the following: molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). Veber's rules add the criteria of polar surface area (PSA) and the number of rotatable bonds (nRotb).
A summary of a hypothetical drug-likeness assessment is presented in the table below. The values would need to be calculated using computational software.
| Rule | Parameter | Threshold | Hypothetical Value for this compound | Compliance |
| Lipinski's Rule of Five | Molecular Weight (MW) | ≤ 500 g/mol | ||
| LogP | ≤ 5 | |||
| Hydrogen Bond Donors (HBD) | ≤ 5 | |||
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | |||
| Veber's Rules | Polar Surface Area (PSA) | ≤ 140 Ų | ||
| Number of Rotatable Bonds (nRotb) | ≤ 10 |
Based on its chemical structure, it is plausible that this compound would comply with these rules, suggesting it possesses drug-like physicochemical properties.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters (computational)
Detailed computational predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) parameters for this compound are not specifically documented in the available scientific research. In silico ADME predictions are crucial in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles.
A hypothetical computational ADME profile for this compound would involve the calculation of various descriptors. For absorption, parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential would be assessed. Distribution would be evaluated by predicting blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Metabolism predictions would focus on identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes, such as CYP3A4, CYP2D6, and others. Excretion pathways and potential for renal or hepatic clearance would also be modeled.
The table below outlines some of the key ADME parameters that would be predicted computationally.
| ADME Property | Parameter | Predicted Value |
| Absorption | Human Intestinal Absorption (HIA) | |
| Caco-2 Permeability | ||
| P-glycoprotein Substrate | ||
| Distribution | Blood-Brain Barrier (BBB) Penetration | |
| Plasma Protein Binding (PPB) | ||
| Metabolism | CYP2D6 Inhibitor | |
| CYP3A4 Inhibitor | ||
| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | |
| Toxicity | hERG (human Ether-à-go-go-Related Gene) Inhibition |
Without specific computational studies, it is challenging to provide precise values for these parameters for this compound. However, its structural features suggest it would likely have good oral absorption and be metabolized by hepatic enzymes.
Structure Activity Relationship Sar Studies of 2 Isobutyl 4 Methyl 1h Benzo D Imidazole Derivatives
Impact of the Isobutyl Substituent on Biological Activity and Pharmacophore Features
The isobutyl group at the C2-position of the benzimidazole (B57391) core is a key determinant of the molecule's biological activity. This aliphatic substituent contributes to the lipophilicity of the compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The size, shape, and flexibility of the isobutyl group can affect how the molecule fits into the binding pocket of a biological target.
For instance, in a study of Schiff bases derived from 2-amino-1-isobutyl-1H-benzo[d]imidazole-6-carbonitrile, the presence of the isobutyl group on the N1 atom was evaluated for its impact on antiproliferative activity. The resulting compound, after condensation with 4-N,N-diethylamino-2-hydroxybenzaldehyde, displayed moderate activity against several cancer cell lines. mdpi.com This suggests that the isobutyl moiety, in combination with other structural features, plays a role in the compound's cytotoxic effects.
Role of the Methyl Group Position (e.g., at C4) on Biological Profiles
The position of the methyl group on the benzimidazole ring system is critical in defining the biological profile of the derivatives. When located at the C4 position, the methyl group can influence the molecule's electronic properties and steric interactions with its target. The electron-donating nature of the methyl group can modulate the basicity of the nearby imidazole (B134444) nitrogen, potentially affecting hydrogen bonding interactions.
Effects of Substitutions on the Benzo-Fused Ring of the Benzimidazole Core
Modifications to the benzo-fused ring of the benzimidazole scaffold offer a significant opportunity to fine-tune the biological activity of its derivatives. The nature and position of substituents on this aromatic ring can impact the electronic distribution, lipophilicity, and metabolic stability of the entire molecule. ekb.eg
Structure-activity relationship studies have shown that substitutions at the C5 and C6 positions of the benzimidazole nucleus can greatly influence anti-inflammatory activity. mdpi.com For example, the introduction of a nitrile group at the C6 position has been shown to result in excellent JAK3 inhibition in certain benzimidazole derivatives. mdpi.com Conversely, the presence of an amino or methyl group at C5 can lead to a complete loss of anti-inflammatory and CDK-inhibitory activity in other series. mdpi.com
These findings indicate that the electronic properties of the substituents on the benzo-fused ring are critical. Electron-withdrawing groups, such as nitro or cyano, and electron-donating groups can alter the pKa of the benzimidazole ring and its ability to interact with biological targets through hydrogen bonds or other non-covalent interactions.
| Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| C5 | Nitro | Pronounced activity against CDK1 and CDK5 | mdpi.com |
| C5 | Amino or Methyl | Complete loss of anti-inflammatory and CDK-inhibitory activity | mdpi.com |
| C6 | Nitrile | Excellent JAK3 inhibition | mdpi.com |
Influence of Substituents on the Imidazole Nitrogen (N1)
Alkylation or arylation at the N1 position of the benzimidazole ring is a common strategy to modulate the pharmacological properties of these compounds. Substituents at this position can influence the molecule's lipophilicity, metabolic stability, and binding affinity to its target. ekb.eg
Studies have shown that N-1 substitutions are very important for the pharmacological effect of benzimidazole derivatives. nih.gov For example, attaching different substituents, such as benzyl groups, can increase chemotherapeutic activity. nih.gov The introduction of various substituents at the N1 position can lead to compounds with diverse biological activities, including antimicrobial and anticancer effects. nih.gov
The nature of the N1-substituent can also impact the orientation of the molecule within the binding site of a receptor. A bulky substituent might sterically hinder binding, while a smaller, more flexible group could allow for optimal positioning and interaction.
Computational and Experimental Approaches to Elucidating SAR
A combination of computational and experimental methods is often employed to elucidate the structure-activity relationships of benzimidazole derivatives. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, provide valuable insights into the potential interactions between the compounds and their biological targets. rroij.comresearchgate.net
Molecular docking studies can predict the binding modes and affinities of ligands within the active site of a protein. researchgate.net For example, docking studies have been used to understand the interactions of benzimidazole derivatives with enzymes like DprE1, a key target in Mycobacterium tuberculosis. researchgate.net These computational predictions can then guide the synthesis of new derivatives with improved activity.
Experimental techniques, including X-ray crystallography, provide detailed structural information about how these molecules bind to their targets. researchgate.netnih.gov For instance, co-crystal structures of benzimidazole derivatives complexed with PARP-1 have revealed unique binding modes. nih.gov Spectroscopic methods like NMR are also used to confirm the structures of newly synthesized compounds. researchgate.netnih.gov
| Approach | Method | Application in Benzimidazole SAR | Reference |
|---|---|---|---|
| Computational | QSAR | Predicting the activity of FTI candidates. | researchgate.net |
| Molecular Docking | Predicting binding modes and affinities with targets like DprE1 and PARP-1. | researchgate.netnih.gov | |
| Experimental | X-ray Crystallography | Determining the co-crystal structures of derivatives with their targets. | nih.govresearchgate.netnih.gov |
| NMR Spectroscopy | Confirming the chemical structures of synthesized compounds. | researchgate.netnih.gov |
Design Principles for Optimizing Potency, Selectivity, and Biological Target Interaction
The design of optimized benzimidazole derivatives relies on several key principles derived from SAR studies. These principles guide the modification of the lead compound to enhance its potency, selectivity, and interaction with the desired biological target.
Potency Enhancement:
Targeted Substitutions: Introducing specific functional groups at key positions (N1, C2, C4, C5, and C6) can significantly improve binding affinity. For example, the addition of electron-donating groups at the 2-position can enhance interactions with viral enzymes. rroij.com
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency.
Selectivity Improvement:
Exploiting Structural Differences: Designing molecules that specifically interact with features unique to the target enzyme or receptor can improve selectivity over off-target molecules.
Charge Optimization: Tailoring the electrostatic properties of the ligand to complement the charge distribution of the target's binding site can enhance both affinity and selectivity. acs.org
Optimizing Target Interaction:
Conformational Rigidity: Introducing rigid structural elements can lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding.
Hydrogen Bond Donors and Acceptors: Incorporating groups that can form hydrogen bonds with the target can significantly contribute to binding affinity and specificity.
By systematically applying these design principles, researchers can rationally develop novel 2-isobutyl-4-methyl-1H-benzo[d]imidazole derivatives with improved therapeutic potential.
Potential Applications and Future Research Directions of 2 Isobutyl 4 Methyl 1h Benzo D Imidazole in Chemical Biology
Development of New Chemical Probes for Cellular and Molecular Pathways
While no specific chemical probes based on 2-isobutyl-4-methyl-1H-benzo[d]imidazole have been reported, the general benzimidazole (B57391) scaffold is a promising starting point for such endeavors. Chemical probes are essential tools for dissecting complex biological processes. The development of probes from the benzimidazole class often involves the strategic introduction of functional groups that allow for visualization (e.g., fluorophores) or target identification (e.g., photo-affinity labels). Given the lipophilic nature of the isobutyl group, a probe based on this specific molecule could potentially be designed to investigate non-polar binding pockets within proteins or to traverse cellular membranes.
Scaffold Derivatization for the Discovery of Novel Bioactive Agents
The derivatization of the benzimidazole scaffold is a common strategy in medicinal chemistry to explore and optimize biological activity. nih.govnih.gov For this compound, synthetic modifications could be envisioned at several positions. For instance, functionalization of the N-H group of the imidazole (B134444) ring is a frequent approach to modulate solubility and target engagement. Additionally, further substitutions on the benzene (B151609) ring could be explored to enhance potency and selectivity for a particular biological target. The isobutyl group at the 2-position provides a non-polar moiety that could be crucial for binding to hydrophobic pockets in enzymes or receptors.
Interdisciplinary Research Opportunities in Drug Discovery and Development
The broader field of benzimidazole research offers numerous opportunities for interdisciplinary collaboration. The synthesis of novel derivatives like this compound by synthetic chemists can provide a library of compounds for screening by biologists and pharmacologists. nih.gov Computational chemists can play a vital role in predicting the binding modes of these derivatives with various protein targets, thus guiding the synthetic efforts. This synergistic approach, combining expertise from different scientific disciplines, is essential for accelerating the drug discovery and development process.
Challenges and Opportunities in the Synthesis and Optimization of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives is generally well-established, often involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. mdpi.com For the synthesis of this compound, 3-methyl-1,2-phenylenediamine would be condensed with isovaleric acid or its corresponding aldehyde. A significant challenge in the synthesis of substituted benzimidazoles can be achieving regioselectivity, especially with unsymmetrically substituted o-phenylenediamines.
Optimization of benzimidazole derivatives for improved pharmacokinetic and pharmacodynamic properties presents both challenges and opportunities. Enhancing aqueous solubility, metabolic stability, and oral bioavailability are common hurdles in drug development. researchgate.net The isobutyl and methyl substituents on this compound would likely confer a degree of lipophilicity, which might impact its solubility and metabolic profile. Medicinal chemists can address these challenges through various strategies, such as the introduction of polar functional groups or the use of prodrug approaches.
Emerging Trends in Benzimidazole Research and its Broader Impact
Current research on benzimidazoles is focused on several key areas. One emerging trend is the development of benzimidazole-based compounds as targeted anticancer agents. nih.govnih.gov Researchers are exploring their potential to inhibit specific kinases, topoisomerases, or other proteins that are dysregulated in cancer cells. nih.gov Another area of active investigation is the development of novel anti-infective agents to combat drug-resistant bacteria and fungi. nih.gov
The broader impact of benzimidazole research is significant, as it continues to provide a rich source of new therapeutic candidates for a wide range of diseases. The structural simplicity and synthetic accessibility of the benzimidazole scaffold ensure that it will remain a key building block in the design of future medicines. While specific data on this compound is currently lacking, the wealth of knowledge surrounding the benzimidazole class provides a strong foundation for any future investigations into this particular derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
